5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione
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Overview
Description
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group, a furan ring, and a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, its furan ring can participate in electron transfer reactions, while the carbonyl groups can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-yl)pentane-1,4-dione
- 1-(furan-2-yl)butane-1,3-dione
- 5-(furan-3-yl)-2-methylpent-1-en-3-one
Uniqueness
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-ethoxy-1-(furan-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-5-9(12)8-10(13)11-4-3-6-15-11/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
DBQFVVXDTLSWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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